
2-(1,1-Difluoroethyl)-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1-Difluoroethyl)-4-fluoroaniline is an organic compound that belongs to the class of fluorinated aromatic amines This compound is characterized by the presence of a difluoroethyl group and a fluoro group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful introduction of the difluoroethyl group.
Industrial Production Methods
Industrial production of 2-(1,1-Difluoroethyl)-4-fluoroaniline may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1-Difluoroethyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring.
Substitution: The fluoro and difluoroethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Difluoroethyl)-4-fluoroaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Fluorinated aromatic compounds are of interest in drug design and development due to their unique properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Difluoroethyl)-4-fluoroaniline involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluoroethane: A saturated hydrofluorocarbon with similar fluorine content.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as a lipid-soluble anesthetic agent.
Uniqueness
2-(1,1-Difluoroethyl)-4-fluoroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a difluoroethyl group and a fluoro group on the aniline ring makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H8F3N |
|---|---|
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
2-(1,1-difluoroethyl)-4-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(9)2-3-7(6)12/h2-4H,12H2,1H3 |
InChI-Schlüssel |
NBCRSGDBKXWMAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)F)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


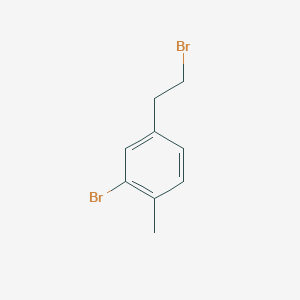
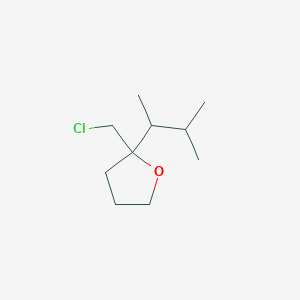
![2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13193539.png)

![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
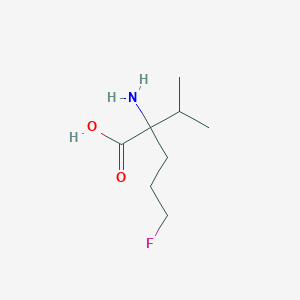
![7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)

![3-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13193584.png)
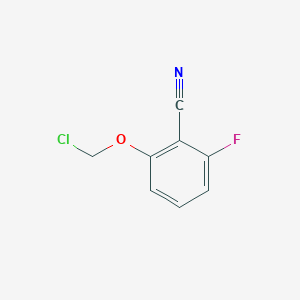
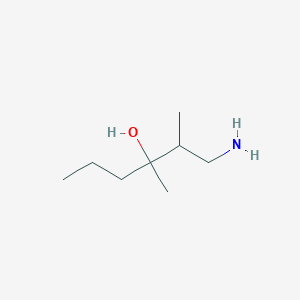
![({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13193604.png)
